2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride
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Overview
Description
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride is a synthetic organic compound characterized by its benzoxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole ring is synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative, such as ethyl oxalyl chloride, under acidic conditions.
Introduction of the Ethane-1-sulfonyl Fluoride Group: The benzoxazole intermediate is then reacted with ethane-1-sulfonyl fluoride in the presence of a base, such as triethylamine, to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The benzoxazole core can participate in redox reactions, altering its oxidation state.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: Oxidized derivatives of the benzoxazole ring.
Hydrolysis Products: Sulfonic acids and benzoxazole derivatives.
Scientific Research Applications
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Biological Studies: The compound is employed in the study of enzyme inhibition, especially serine proteases, due to its reactive sulfonyl fluoride group.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction often leads to the formation of covalent bonds, inhibiting the function of enzymes or altering the properties of materials.
Molecular Targets and Pathways
Enzymes: The compound targets serine proteases and other enzymes with nucleophilic active sites.
Pathways: It can modulate biochemical pathways involving proteolysis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonic acid
- 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonamide
Uniqueness
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity towards nucleophiles, making it a valuable tool in chemical synthesis and biological studies. Its stability and reactivity distinguish it from similar compounds, which may lack the sulfonyl fluoride group or have different reactivity profiles.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4S/c10-16(13,14)6-5-11-7-3-1-2-4-8(7)15-9(11)12/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBNDGFOXBCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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